molecular formula C10H9F3N2 B8753857 4-{[(2,2,2-TRIFLUOROETHYL)AMINO]METHYL}BENZONITRILE

4-{[(2,2,2-TRIFLUOROETHYL)AMINO]METHYL}BENZONITRILE

Cat. No.: B8753857
M. Wt: 214.19 g/mol
InChI Key: HNCWGSLVPLJYJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(2,2,2-TRIFLUOROETHYL)AMINO]METHYL}BENZONITRILE is an organic compound characterized by the presence of a trifluoroethylamino group attached to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2,2,2-TRIFLUOROETHYL)AMINO]METHYL}BENZONITRILE typically involves the reaction of 4-cyanobenzyl chloride with 2,2,2-trifluoroethylamine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-{[(2,2,2-TRIFLUOROETHYL)AMINO]METHYL}BENZONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Triethylamine as a base in dichloromethane.

Major Products

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzonitriles.

Scientific Research Applications

4-{[(2,2,2-TRIFLUOROETHYL)AMINO]METHYL}BENZONITRILE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[(2,2,2-TRIFLUOROETHYL)AMINO]METHYL}BENZONITRILE involves its interaction with specific molecular targets. The trifluoroethylamino group is known to enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The benzonitrile moiety can engage in π-π interactions with aromatic amino acids in proteins, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethylamine: A simpler analog with similar trifluoroethylamino functionality.

    4-(Trifluoromethyl)benzonitrile: Contains a trifluoromethyl group instead of a trifluoroethylamino group.

    4-(Aminomethyl)benzonitrile: Lacks the trifluoroethyl group but has a similar benzonitrile structure.

Uniqueness

4-{[(2,2,2-TRIFLUOROETHYL)AMINO]METHYL}BENZONITRILE is unique due to the presence of both the trifluoroethylamino and benzonitrile groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H9F3N2

Molecular Weight

214.19 g/mol

IUPAC Name

4-[(2,2,2-trifluoroethylamino)methyl]benzonitrile

InChI

InChI=1S/C10H9F3N2/c11-10(12,13)7-15-6-9-3-1-8(5-14)2-4-9/h1-4,15H,6-7H2

InChI Key

HNCWGSLVPLJYJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNCC(F)(F)F)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Add sodium cyanoborohydride (957 mg, 15.24 mmol) to a stirred solution of 4-cyanobenzaldehyde (500 mg, 3.81 mmol), 2,2,2-trifluoroethylamine (0.3 mL, 3.81 mmol) and acetic acid (0.44 mL, 7.62 mmol) in methanol (5 mL). Stir the mixture overnight at room temperature. Partition the mixture between 1N aqueous NaOH and DCM. Extract the aqueous phase twice with DCM. Dry the combined organic extracts over MgSO4, filter and concentrate in vacuo to obtain the desired intermediate (749 mg, 92%) suitable for use without further purification. MS (ES+) m/z: 215 (M+H)+.
Quantity
957 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
0.44 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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